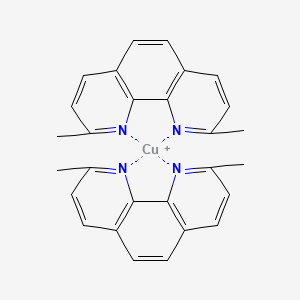
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is a coordination complex where copper(I) is coordinated by two molecules of 2,9-dimethyl-1,10-phenanthroline. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline in a suitable solvent. One common method involves dissolving copper(I) chloride in acetonitrile and then adding 2,9-dimethyl-1,10-phenanthroline to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form copper(II) complexes.
Reduction: It can undergo photochemical reduction in acidic aqueous media.
Substitution: Ligand substitution reactions can occur, where the 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Photochemical reduction typically requires light and a suitable reducing agent.
Substitution: Ligand substitution reactions often involve the use of other ligands in a suitable solvent, such as acetonitrile or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Copper(I) complexes with altered ligand environments.
Substitution: New copper(I) complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) involves its ability to undergo photoredox reactions. Upon excitation with light, the complex can transfer electrons to or from other molecules, facilitating various chemical transformations. This photoredox activity is attributed to the unique electronic structure of the copper(I) center and the 2,9-dimethyl-1,10-phenanthroline ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper(II): Similar structure but with copper in the +2 oxidation state.
Bis(2,2’-bipyridine)copper(I): Another copper(I) complex with different ligands.
Bis(1,10-phenanthroline)copper(I): Similar to Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) but without the methyl groups on the phenanthroline ligands.
Uniqueness
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is unique due to the presence of the methyl groups on the phenanthroline ligands, which influence its photophysical and electrochemical properties. These modifications can enhance the stability and reactivity of the complex, making it particularly useful in photoredox catalysis and other applications .
Eigenschaften
Molekularformel |
C28H24CuN4+ |
|---|---|
Molekulargewicht |
480.1 g/mol |
IUPAC-Name |
copper(1+);2,9-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+1 |
InChI-Schlüssel |
ZNPNBVMODOYEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
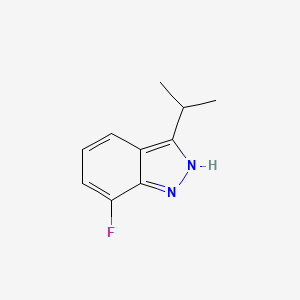
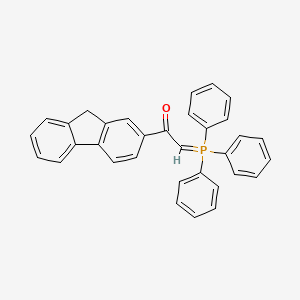

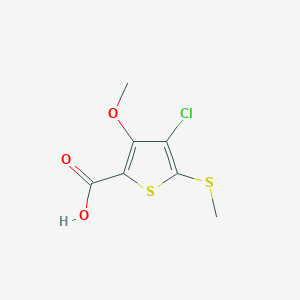
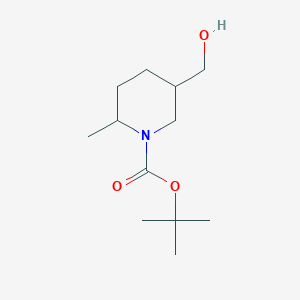
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)

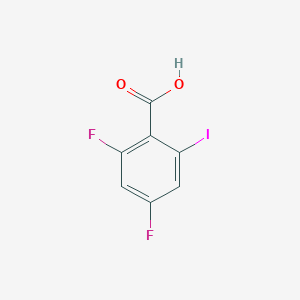
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)

